molecular formula C18H19N3O5S2 B2504539 N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1790194-11-4

N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2504539
CAS No.: 1790194-11-4
M. Wt: 421.49
InChI Key: MVQBEJAAPCRYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidinone core substituted with a 2-hydroxyethyl group at position 3 and a thioether-linked acetamide moiety at position 2. The 3,4-dimethoxyphenyl group on the acetamide introduces electron-donating methoxy substituents, which may enhance solubility and influence intermolecular interactions. The hydroxyethyl group likely contributes to hydrogen-bonding capacity, distinguishing it from analogs with non-polar substituents.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S2/c1-25-13-4-3-11(9-14(13)26-2)19-15(23)10-28-18-20-12-5-8-27-16(12)17(24)21(18)6-7-22/h3-5,8-9,22H,6-7,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQBEJAAPCRYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N3O5S2. The compound features a thieno[3,2-d]pyrimidine core linked to a dimethoxyphenyl group and a hydroxyethyl substituent, which contribute to its unique biological activity.

PropertyValue
Molecular FormulaC24H25N3O5S2
Molecular Weight499.12 g/mol
Exact Mass499.123563260 u
InChIInChI=1S/C24H25N3O5S2/...

Anticancer Properties

Research indicates that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can act as inhibitors of thymidylate synthase (TS), a key enzyme in DNA synthesis. This inhibition leads to cytotoxic effects on cancer cells.

Case Study : A derivative with structural similarities to this compound demonstrated an IC50 value significantly lower than standard chemotherapeutics against various cancer cell lines .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. It has been reported to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Research Findings : In vitro studies revealed that certain derivatives demonstrated bacteriostatic effects at concentrations significantly lower than traditional antibiotics .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide metabolism.
  • Receptor Modulation : It can modulate receptor activity related to cellular signaling pathways.
  • Protein Interaction : The compound may bind to proteins involved in cell cycle regulation and apoptosis.
MechanismDescription
Enzyme InhibitionInhibits thymidylate synthase
Receptor ModulationAffects signaling pathways in cancer cells
Protein InteractionBinds to regulatory proteins affecting apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3,4-Dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-4-methyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl)acetamide (2c)

  • Structural Differences: Replaces the thienopyrimidinone core with a pyrrolo[3,4-c]pyridine system. The acetamide is linked to a 3,4-dimethylphenyl group instead of a dimethoxyphenyl group.
  • Physical Properties : Melting point >300°C, indicating high thermal stability. The absence of a hydroxyethyl group reduces polarity compared to the target compound.
  • Synthesis : Derived from thioacetamide and N-arylmaleimide via cyclization in dioxane .
  • NMR Data : 1H NMR signals at δ 2.25 (s, CH3) and δ 7.20–7.40 (m, aromatic protons) reflect the electron-donating methyl groups and aromatic environment .

2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a)

  • Structural Differences: Contains a quinoxaline-acetamide hybrid and a chlorophenyl-substituted pyrimidine ring. The thioether linkage is similar, but the heterocyclic systems differ.
  • Physical Properties: Melting point 230–232°C, lower than compounds with pyrrolopyridine cores, possibly due to reduced crystallinity from the quinoxaline moiety.
  • Synthesis : Achieved in 90.2% yield via condensation of thiouracil derivatives with chloroacetamides .

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6)

  • Structural Differences: Simplifies the core to a dihydropyrimidinone and substitutes the aryl group with dichlorophenyl.
  • Physical Properties : Melting point 230°C, with NMR shifts at δ 10.10 (NHCO) and δ 7.82 (d, aromatic H), highlighting the electron-withdrawing Cl substituents .
  • Bioactivity Potential: Dichlorophenyl groups are common in antimicrobial agents, suggesting possible bioactivity .

3,3′-Thiobis(1-arylpyrrolidine-2,5-diones) (3a–e)

  • Structural Differences: Dimeric structures with two pyrrolidinedione units linked by a thioether. Contrasts with the monomeric thienopyrimidinone-acetamide design.
  • Synthesis : Formed via reaction of N-arylmaleimides with thioacetamide, emphasizing the versatility of thioether bond formation .

Key Comparative Data

Compound Core Structure Substituents Melting Point (°C) Yield (%) Notable NMR Shifts (δ, ppm)
Target Compound Thieno[3,2-d]pyrimidinone 3-(2-hydroxyethyl), 3,4-dimethoxyphenyl N/A N/A N/A
2c Pyrrolo[3,4-c]pyridine 3,4-Dimethylphenyl >300 N/A 2.25 (s, CH3), 7.20–7.40 (m, Ar-H)
4a Quinoxaline-pyrimidine 4-Chlorophenyl 230–232 90.2 N/A
5.6 Dihydropyrimidinone 2,3-Dichlorophenyl 230 80 10.10 (s, NHCO), 7.82 (d, Ar-H)

Q & A

Q. What are the key synthetic steps for synthesizing N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves:
  • Formation of the thieno[3,2-d]pyrimidine core via cyclization of precursors (e.g., thiophene derivatives and pyrimidine intermediates) under acidic or basic conditions .
  • Introduction of the 2-hydroxyethyl group at the 3-position of the pyrimidine ring using alkylation or substitution reactions, often requiring controlled temperatures (60–80°C) and solvents like ethanol or DMF .
  • Thioether linkage formation between the pyrimidine core and the acetamide moiety via nucleophilic substitution, using reagents such as potassium carbonate as a base .
  • Purification via recrystallization or column chromatography to achieve >95% purity, monitored by HPLC and NMR .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural connectivity and stereochemistry, particularly for the thienopyrimidine core and acetamide substituents .
  • High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) and monitors reaction progress .
  • Mass Spectrometry (MS) verifies molecular weight and fragmentation patterns, critical for identifying byproducts .
  • Thermal analysis (DSC/TGA) assesses stability by determining melting points and decomposition temperatures .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH-dependent stability studies (pH 1–9) in simulated gastric/intestinal fluids, using UV-Vis spectroscopy to track degradation over 24–72 hours .
  • Oxidative stress testing with hydrogen peroxide (3% v/v) to evaluate susceptibility to oxidation .
  • Thermal stability assays via accelerated aging at 40–60°C for 4–8 weeks, analyzed by HPLC to quantify degradation products .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo biological assays be resolved?

  • Methodological Answer :
  • Pharmacokinetic profiling (e.g., bioavailability, half-life) using LC-MS/MS to identify metabolic inactivation or poor absorption .
  • Dose-response recalibration in animal models to align with in vitro effective concentrations, accounting for plasma protein binding .
  • Tissue distribution studies via radiolabeling (³H/¹⁴C) to verify target engagement in vivo .

Q. What strategies optimize reaction yield and purity during synthesis?

  • Methodological Answer :
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thioether formation .
  • Catalyst screening : Triethylamine or DMAP improves acylation efficiency, reducing side reactions .
  • Stepwise temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., cyclization) prevent decomposition .

Q. How is structure-activity relationship (SAR) studied for this compound?

  • Methodological Answer :
  • Systematic substitution : Modify the 3,4-dimethoxyphenyl group (e.g., halogenation, methoxy removal) and test bioactivity .
  • Thioether vs. sulfone/sulfoxide comparisons to evaluate the impact of sulfur oxidation state on target binding .
  • In silico docking (e.g., AutoDock Vina) predicts interactions with enzymes like COX-2 or kinases, guiding synthetic priorities .

Q. What methods determine the compound’s stability under various storage conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose solid/liquid formulations to light (ICH Q1B), humidity (75% RH), and heat (40°C) for 1–3 months .
  • Lyophilization testing : Assess stability in lyophilized vs. solution states using XRD to detect amorphous/crystalline phase changes .
  • Excipient compatibility screening (e.g., with mannitol or PVP) via DSC to identify stabilizing additives .

Q. How to identify and validate biological targets for this compound?

  • Methodological Answer :
  • Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
  • CRISPR-Cas9 knockouts : Screen gene libraries to identify pathways essential for activity (e.g., apoptosis-related genes) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) with purified targets like kinases or GPCRs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.